molecular formula C21H13Br2N B2423432 6,8-Dibromo-2-(4-phenylphenyl)quinoline CAS No. 860789-76-0

6,8-Dibromo-2-(4-phenylphenyl)quinoline

Cat. No.: B2423432
CAS No.: 860789-76-0
M. Wt: 439.15
InChI Key: ZFTMOSQMUJKVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dibromo-2-(4-phenylphenyl)quinoline is a useful research compound. Its molecular formula is C21H13Br2N and its molecular weight is 439.15. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 6,8-Dibromo-2-(4-phenylphenyl)quinoline has been involved in various synthesis studies, particularly in the Suzuki–Miyaura coupling reactions. These reactions yield aryl-substituted quinolines and tetrahydroquinolines, characterized by various spectroscopic techniques (Ökten, 2019).

Photophysical and Electronic Properties

  • Quinoline derivatives, including this compound, have been studied for their photophysical and electronic properties. The absorption and fluorescence properties of these compounds are significant for various applications, including in the field of organic electronics (Khoza, Maluleka, Mama, & Mphahlele, 2012).

Anticancer Potential

  • There is research indicating the potential of quinoline derivatives, including 6,8-Dibromo variants, as anticancer agents. These compounds have been tested against various cancer cell lines and have shown promising results in inhibiting cancer cell growth (Köprülü, Ökten, Atalay, Tekin, & Çakmak, 2021).

Application in Photodiode Fabrication

  • Quinoline derivatives are also utilized in the fabrication of organic–inorganic photodiode devices. These compounds enhance the photovoltaic properties of the devices, demonstrating their versatility in electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

  • Some studies have explored the use of quinoline derivatives as corrosion inhibitors for metals. These compounds show effective corrosion mitigation effects, which are crucial in industrial applications to prolong the life of metal structures (Singh, Srivastava, & Quraishi, 2016).

Properties

IUPAC Name

6,8-dibromo-2-(4-phenylphenyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Br2N/c22-18-12-17-10-11-20(24-21(17)19(23)13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTMOSQMUJKVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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